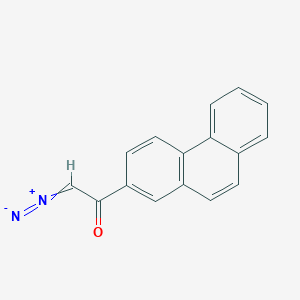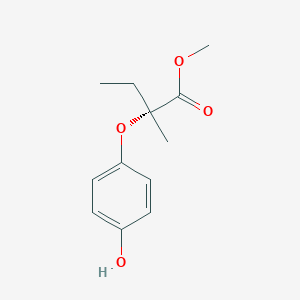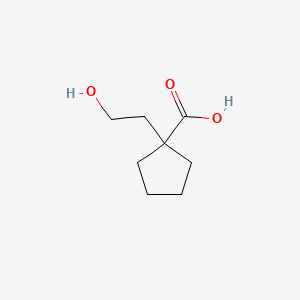![molecular formula C22H14IN B12521479 4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline CAS No. 668981-28-0](/img/structure/B12521479.png)
4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline is a complex organic compound characterized by its unique structure, which includes an iodine atom attached to a phenyl ring through an ethynyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Step 1: Synthesis of 4-iodophenylacetylene
Reagents: 4-iodobenzene, acetylene gas
Catalysts: Palladium(II) acetate, copper(I) iodide
Solvent: Tetrahydrofuran (THF)
Conditions: Inert atmosphere, room temperature
-
Step 2: Coupling with 4-ethynylaniline
Reagents: 4-iodophenylacetylene, 4-ethynylaniline
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products
Oxidation: Quinones, phenols
Reduction: Amines, hydrocarbons
Substitution: Azides, nitriles
科学研究应用
4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of 4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and iodine groups can facilitate these interactions by providing sites for hydrogen bonding, hydrophobic interactions, and halogen bonding.
相似化合物的比较
Similar Compounds
- 4-[(4-Bromophenyl)ethynyl]pyridine
- Hexakis {4-[(4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene
Uniqueness
4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline is unique due to the presence of the iodine atom, which can participate in halogen bonding and enhance the compound’s reactivity and binding affinity. This makes it a valuable compound for applications requiring specific interactions with molecular targets.
属性
CAS 编号 |
668981-28-0 |
|---|---|
分子式 |
C22H14IN |
分子量 |
419.3 g/mol |
IUPAC 名称 |
4-[2-[4-[2-(4-iodophenyl)ethynyl]phenyl]ethynyl]aniline |
InChI |
InChI=1S/C22H14IN/c23-21-13-9-19(10-14-21)7-5-17-1-3-18(4-2-17)6-8-20-11-15-22(24)16-12-20/h1-4,9-16H,24H2 |
InChI 键 |
RBOZWBJPJRPEBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)C#CC3=CC=C(C=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12521403.png)


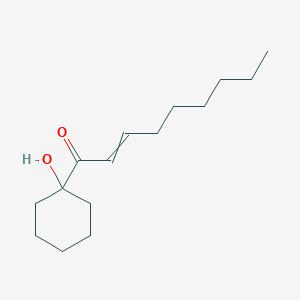
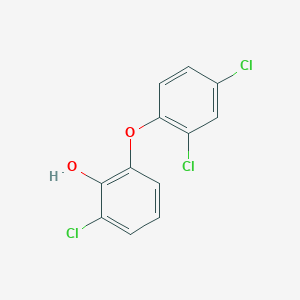
![Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B12521440.png)
![3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide](/img/structure/B12521443.png)
![20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride](/img/structure/B12521450.png)
![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)
